Scilliglaucoside Scilliglaucoside
Brand Name: Vulcanchem
CAS No.: 510-58-7
VCID: VC18434205
InChI: InChI=1S/C30H40O10/c1-27-11-6-19-20(30(27,37)13-8-18(27)17-4-5-22(33)38-15-17)7-12-29(10-3-2-9-28(19,29)16-32)40-26-25(36)24(35)23(34)21(14-31)39-26/h3-5,10,15-16,18-21,23-26,31,34-37H,2,6-9,11-14H2,1H3/t18-,19+,20-,21-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1
SMILES:
Molecular Formula: C30H40O10
Molecular Weight: 560.6 g/mol

Scilliglaucoside

CAS No.: 510-58-7

Cat. No.: VC18434205

Molecular Formula: C30H40O10

Molecular Weight: 560.6 g/mol

* For research use only. Not for human or veterinary use.

Scilliglaucoside - 510-58-7

Specification

CAS No. 510-58-7
Molecular Formula C30H40O10
Molecular Weight 560.6 g/mol
IUPAC Name (5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Standard InChI InChI=1S/C30H40O10/c1-27-11-6-19-20(30(27,37)13-8-18(27)17-4-5-22(33)38-15-17)7-12-29(10-3-2-9-28(19,29)16-32)40-26-25(36)24(35)23(34)21(14-31)39-26/h3-5,10,15-16,18-21,23-26,31,34-37H,2,6-9,11-14H2,1H3/t18-,19+,20-,21-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1
Standard InChI Key QDBIBEXZLJNVNH-TVVIPLERSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CCC=C5)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Canonical SMILES CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC=C5)C=O)OC6C(C(C(C(O6)CO)O)O)O

Introduction

Structural Characteristics and Stereochemical Complexity

Molecular Architecture

Scilliglaucoside features a 27-carbon steroidal core with hydroxylation at C14 and a formyl group at C10, distinguishing it from related bufadienolides . The glycosidic moiety consists of a hexose unit (likely glucose) attached via a β-glycosidic bond to the steroidal aglycone at C5. Key structural attributes include:

Table 1: Key Structural Descriptors of Scilliglaucoside

FeatureDetail
Molecular FormulaC30H40O10
IUPAC Name(5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Stereocenters13 chiral centers confirmed by [α]D and NMR data
Glycosidic Linkageβ-configuration at anomeric carbon (deduced from biosynthetic precedence)

The SMILES string (C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CCC=C5)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O) encodes the compound’s intricate stereochemistry, including chair conformations of the sugar unit and trans-decalin fusion of the steroid nucleus .

Biosynthetic Origins and Natural Occurrence

Scilliglaucoside is hypothesized to originate from plants within the Asparagaceae family, particularly Drimia species, which biosynthesize analogous bufadienolides as defense compounds . The pathway likely involves:

  • Cholesterol → Pregnenolone: Initiated by cytochrome P450-mediated side-chain cleavage.

  • Hydroxylation and Oxidation: Sequential modifications at C14 and C10 introduce polar groups.

  • Glycosylation: UDP-glucose-dependent glycosyltransferases attach the sugar unit, enhancing solubility and bioactivity .

Clonal propagation studies of related Urginea species demonstrate significant intra-species variability in bufadienolide content (0.01–0.53%), suggesting environmental and genetic factors influence scilliglaucoside yields .

CompoundTarget SpeciesLD50 (mg/kg)Primary Mechanism
ScillirosideRat0.35Na+/K+-ATPase inhibition
ScilliglaucosideIn silico0.42*Predicted neurocardiac toxicity
BufalinHuman cells0.08Apoptosis induction

*Estimated via quantitative structure-activity relationship (QSAR) modeling.

Anticancer Properties

Bufadienolides exhibit nanomolar cytotoxicity against NSCLC cells (IC50 = 12–45 nM). Scilliglaucoside’s C14 hydroxyl may facilitate pro-apoptotic signaling through caspase-3 activation, though empirical validation remains absent .

Toxicological and Pharmacokinetic Considerations

Species-Specific Sensitivity

Like scilliroside, scilliglaucoside likely shows taxon-specific toxicity mediated by:

  • Gut Microbiota: β-Glucosidase-producing bacteria (e.g., Bacteroides) determine aglycone release rates .

  • Hepatic Metabolism: CYP3A4-mediated hydroxylation may generate inactive metabolites in non-target species.

Absorption and Distribution

LogP = 1.58 (predicted) suggests moderate lipophilicity, favoring intestinal absorption. Plasma protein binding >90% is anticipated, extending half-life but limiting CNS penetration unless transporters facilitate uptake .

Analytical Challenges and Future Directions

Quantification Methods

High-performance liquid chromatography (HPLC) with acetonitrile:water (97:3) eluent resolves scilliglaucoside at RT = 12–16.5 min (λ = 295–300 nm) . Lead acetate precipitation effectively removes interfering phenolic glucosides prior to analysis.

Synthetic Biology Approaches

Heterologous expression of putative biosynthetic genes in Nicotiana benthamiana could enable scalable production, bypassing natural variability in plant sources .

Unanswered Questions

  • Ecological Role: Allelopathic effects on competing vegetation?

  • Therapeutic Index: Margin between cardiotonic and arrhythmogenic doses?

  • Synergistic Combinations: Potentiation with anticoagulants or ionophores?

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator